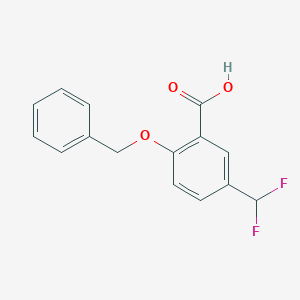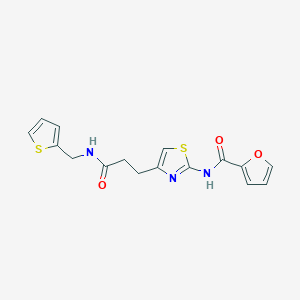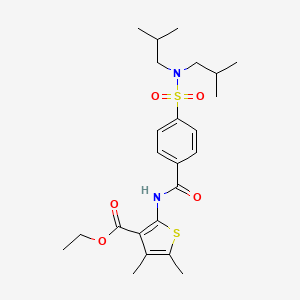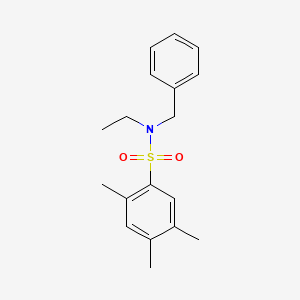
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound characterized by the presence of a tertiary butyl group, a methyl group, and an aniline moiety
科学的研究の応用
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
将来の方向性
The future directions for research on “(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline” would depend on its properties and potential applications. These might include further studies of its synthesis and reactivity, investigations of its biological activity, or the development of new materials or pharmaceuticals based on its structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the preparation of (S)-3,3-Dimethylbutan-2-ylamine through the reaction of 3,3-Dimethylbutan-2-one with a suitable amine source under reductive amination conditions.
Methylation: The amino intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the methyl group.
Coupling with Aniline: The final step involves the coupling of the methylated amino intermediate with aniline under conditions that facilitate the formation of the desired product. This can be achieved using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
作用機序
The mechanism of action of (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
(S)-3,3-Dimethylbutan-2-ylamine: Shares the tertiary butyl group but lacks the aniline moiety.
N-Methyl-4-aminobenzene: Contains the aniline moiety but lacks the tertiary butyl group.
Uniqueness
(S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is unique due to the combination of its chiral center, tertiary butyl group, and aniline moiety, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-[[[(2S)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBIDDEKDMKPD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)



![6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2927295.png)
![2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2927296.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)
![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)
![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)
